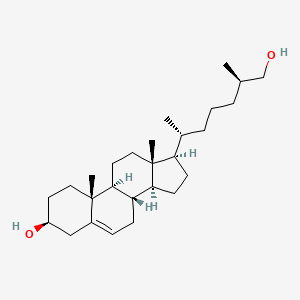

27-羟基胆固醇

描述

27-Hydroxycholesterol (27-HC) is an endogenous oxysterol with multiple biological functions, including activity as a selective estrogen receptor modulator (SERM) and as an agonist of the liver X receptor (LXR) . It is a metabolite of cholesterol that is produced by the enzyme CYP27A1 .

Synthesis Analysis

27-Hydroxycholesterol is synthesized from cholesterol by the action of sterol 27-hydroxylase in the liver . It is an abundant oxysterol in circulation .Molecular Structure Analysis

The molecular formula of 27-Hydroxycholesterol is C27H46O2 . The IUPAC name is Cholest-5-ene-3β,27-diol .Chemical Reactions Analysis

27-Hydroxycholesterol has been found to induce a more agonist-like receptor conformation . It has also been shown to alter DNA methylation in breast cancer cells .Physical And Chemical Properties Analysis

27-Hydroxycholesterol has a molar mass of 402.663 g·mol−1 . The melting point is between 172-174 °C .科学研究应用

脂质稳态的调节

27-羟基胆固醇(27-HC)在脂质调节中扮演着重要角色。它抑制了类固醇调节元件结合蛋白1的激活,影响小鼠肝脂质积累。这表明了它在管理肝脂肪变性等疾病中的潜力(Li et al., 2018)。

乳腺癌研究

多项研究突出了27-HC在乳腺癌中的影响。它作为内源性选择性雌激素受体调节剂(SERM),影响乳腺癌的风险和进展。一些研究结果表明,循环中27-HC水平较高与绝经后妇女患乳腺癌的风险较低相关(Lu et al., 2018)。另一项研究显示,27-HC增加了乳腺癌细胞中Myc蛋白的稳定性,促进了癌细胞的增殖(Ma et al., 2016)。

在乳腺癌干细胞中的作用

27-HC已被确认为乳腺癌干细胞肿瘤发生的关键因素。它促进上皮-间质转化(EMT),维持和自我更新这些细胞,从而促进肿瘤的发生(Luo et al., 2022)。

对认知功能的影响

27-HC在神经学中也有影响,特别是在认知功能方面。一项研究发现,在干预期间降低27-HC水平可以改善老年人认知功能,特别是记忆力(Sandebring-Matton et al., 2021)。

在肺腺癌中的影响

在肺腺癌的背景下,发现27-HC增强了肿瘤微环境中破骨细胞生成,可能影响骨转移,这是肺腺癌主要的死亡因素之一(Zhang et al., 2018)。

乳腺癌中的表观遗传调节

27-HC改变了乳腺癌中的DNA甲基化,表明其通过表观遗传变化在耐药癌细胞的发展中发挥作用(Vini et al., 2022)。

慢性阻塞性肺病和组织纤维化

观察到慢性阻塞性肺病(COPD)患者中27-HC的产生增加,可能在疾病发病机制和组织纤维化中发挥作用(Kikuchi et al., 2012)。

乳腺癌和胆固醇代谢

作为胆固醇的代谢产物,27-HC与乳腺癌相关联,通过雌激素受体刺激肿瘤生长。这凸显了胆固醇代谢在乳腺癌发展中的重要性(Javitt, 2015)。

选择性雌激素受体调节

27-HC被确认为选择性雌激素受体调节剂,在各种组织中对雌激素受体活性表现出激动和拮抗作用。这对于理解其在激素相关癌症中的作用具有重要意义(Asghari et al., 2019)。

抗炎潜力

已经显示27-HC能诱导炎症反应,这可以通过地塞米松等药物减轻。这表明了它在与炎症相关的疾病和情况中的潜在作用(Kim et al., 2016)。

对乳腺癌临床反应的影响

已研究了全身27-HC和肿瘤内CYP27A1表达在乳腺癌中的作用,特别是与他汀类药物治疗相关。这为了解他汀类药物在乳腺癌中的潜在治疗用途提供了见解(Kimbung et al., 2017)。

影响肺癌增殖

已发现27-HC通过雌激素受体β(ERβ)依赖途径促进肺癌细胞增殖。这突显了其在肺癌进展和潜在治疗靶点中的作用 (Hiramitsu et al., 2018)。

生活方式和饮食对27-HC的影响

研究生活方式、饮食、生殖和人体测量因素如何影响循环27-HC水平,为其在慢性疾病途径中的作用提供了宝贵的见解 (Cornet et al., 2020)。

对骨健康的影响

已确定27-HC对骨稳态具有负面影响,可能影响骨质疏松等疾病 (Greenhill, 2010)。

高胆固醇血症和代偿机制

高胆固醇血症中27-HC的增加产生表明其在管理更大胆固醇库的代偿机制中的作用,指向高胆固醇血症管理和动脉粥样硬化预防的潜在新途径 (Bertolotti et al., 2012)。

在神经退行性疾病中的作用

27-HC已被认为通过诱导细胞毒性和胆固醇代谢紊乱参与神经退行性疾病。它促进神经元溶酶体膜通透性介导的焦亡,突显了其在神经退行性疾病发病机制中的重要性 (Chen et al., 2019)。

促进甲状腺癌侵袭性

研究表明胆固醇和27-HC可以促进甲状腺癌的侵袭行为。针对胆固醇代谢出现为一种新的治疗策略,用于预后不良的甲状腺肿瘤 (Revilla et al., 2019)。

安全和危害

未来方向

Recent studies have suggested that 27-Hydroxycholesterol might be the missing link in the obesity and cancer chain . It has been found to induce aberrant DNA methylation changes on the promoters of a subset of genes through modulation of ERα and DNMT3B complexes . This may dictate drug responses and breast cancer development .

属性

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t18-,19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHRJWMENCALJY-YSQMORBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864941 | |

| Record name | (25R)-26-Hydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 27-Hydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002103 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

27-Hydroxycholesterol | |

CAS RN |

20380-11-4 | |

| Record name | (25R)-26-Hydroxycholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20380-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 27-Hydroxycholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020380114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (25R)-26-Hydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHOLEST-5-ENE-3.BETA.,26-DIOL, (25R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T2NA6P5SQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 27-Hydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002103 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

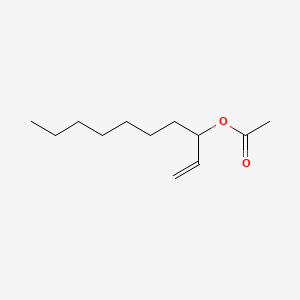

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

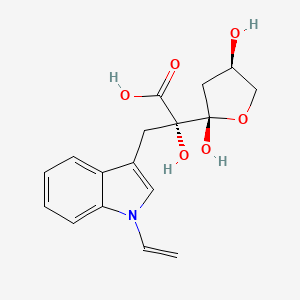

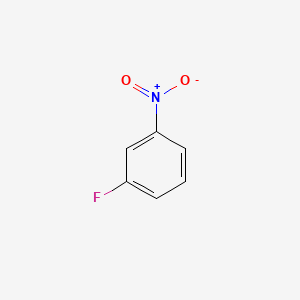

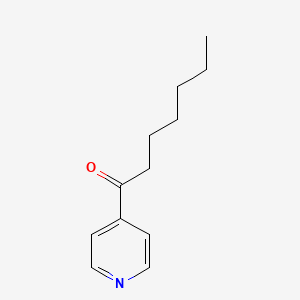

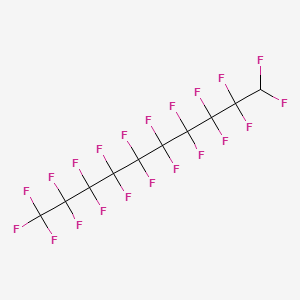

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (1S,17R)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B1663951.png)